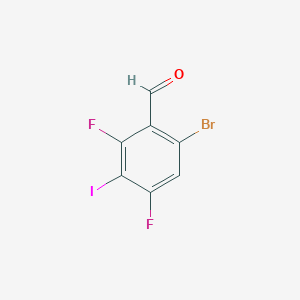

(5-Amino-1,3,4-thiadiazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Amino-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,3,4-thiadiazoles . The molecular formula of this compound is CHNOS and it has an average mass of 131.156 Da .

Synthesis Analysis

The synthesis of derivatives of “this compound” has been reported in several studies . For instance, one study described the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted benzoyl acetazolamides .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives plays a crucial role in their pharmacological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their synthesis . The reactions typically involve the formation of new bonds and functional groups, which can significantly alter the properties and activities of the resulting compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be inferred from their molecular structure and synthesis . For instance, one derivative was reported to have a melting point of 194–196°C and a molecular weight of 326.39 g/mol .Scientific Research Applications

Charge-Transfer Complexes

1,3,4-thiadiazole derivatives, closely related to (5-Amino-1,3,4-thiadiazol-2-yl)methanol, have been studied for their role in charge-transfer molecular complexes. Such complexes are predominantly of the π-π type and are synthesized and characterized in various studies. For instance, Mahmoud, Hamed, and Salman (1988) explored the complexes of 2-amino-5-X-1,3,4-thiadiazole with π-electron acceptors in methanol (Mahmoud, Hamed, & Salman, 1988).

Antiviral Activity

1,3,4-thiadiazole derivatives, like the core structure of this compound, have been synthesized for antiviral activity research. For example, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and assessed their anti-tobacco mosaic virus activity (Chen et al., 2010).

Synthesis of 1,2,3-Triazole Derivatives

1,3,4-thiadiazole compounds have been used in the synthesis of various derivatives, including 1,2,3-triazole-4-carboxylic acid derivatives. A study by Pokhodylo et al. (2018) demonstrated this process, where 2-azido-1,3,4-thiadiazoles reacted with ethyl acetoacetate to produce these derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

Dyeing Performance

1,3,4-thiadiazole derivatives are also applied in dyeing. Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives and assessed their dyeing performance on nylon fabric (Malik, Patel, Tailor, & Patel, 2018).

Solvent Effects on Molecular Aggregation

The effect of solvents on molecular aggregation of thiadiazole derivatives has been studied. For example, Matwijczuk et al. (2016) explored how different solvents affect the aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealing insights into molecular interactions (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Synthesis of Novel Ring Systems

Research has also focused on synthesizing novel ring systems using 1,3,4-thiadiazole derivatives. Tumkevičius et al. (2003) synthesized benzimidazo[1,2-c][1,2,3]thiadiazoles, providing new insights into chemical synthesis and structure (Tumkevičius, Labanauskas, Bucinskaite, Brukštus, & Urbelis, 2003).

Corrosion Inhibition

1,3,4-thiadiazole derivatives are investigated for their potential as corrosion inhibitors. Attou et al. (2020) synthesized 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole and explored its effectiveness as a corrosion inhibitor for mild steel in acidic environments (Attou et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activity, suggesting potential targets could be related to these biological processes .

Mode of Action

It’s worth noting that similar compounds have been shown to induce growth inhibition in certain cell lines, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Based on the observed antioxidant and anticancer activities of similar compounds, it can be inferred that this compound may interact with pathways related to oxidative stress and cell proliferation .

Result of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activities, suggesting potential effects at the molecular and cellular levels .

Future Directions

The future research directions for “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, given their demonstrated urease inhibitory and anticancer activities, these compounds could be further evaluated as potential candidates for the development of new drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (5-Amino-1,3,4-thiadiazol-2-yl)methanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, potentially influencing their function

Cellular Effects

This compound can have various effects on cellular processes. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCVQJLYSKFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56951-58-7 |

Source

|

| Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)

![4-bromo-1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2579420.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)

![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)